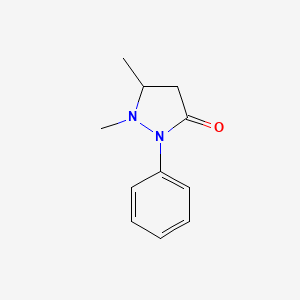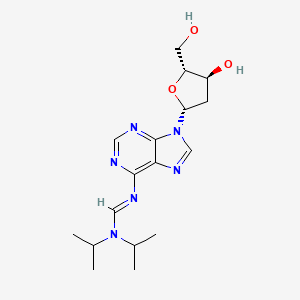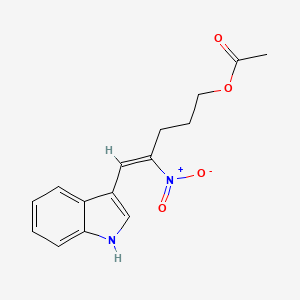
4-Benzoylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by benzoylation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
4-Benzoylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly PARP inhibition.
Medicine: Its role as a PARP inhibitor makes it a candidate for developing treatments for cancer and other diseases involving DNA repair mechanisms.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzoylphthalazin-1(2H)-one involves the inhibition of PARP enzymes. By binding to the active site of PARP, it prevents the enzyme from repairing DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells. This makes it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phthalazinone derivatives, such as 4-benzyl-2H-phthalazin-1-ones and triazole-pyrimidine hybrids .
Uniqueness
4-Benzoylphthalazin-1(2H)-one is unique due to its specific benzoyl substitution, which enhances its ability to inhibit PARP enzymes effectively. This substitution also contributes to its metabolic stability and cellular activity, making it a promising candidate for further development in medicinal chemistry .
Propiedades
Número CAS |
105702-06-5 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-benzoyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)15(19)17-16-13/h1-9H,(H,17,19) |
Clave InChI |
YJLXNSIRBXGGED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)


![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)





![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)


